1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of azepane, triazole, and carboxylic acid functional groups
Preparation Methods
The synthesis of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions.
Introduction of the triazole ring:
Attachment of the carboxylic acid group: This can be done through various carboxylation reactions, such as the reaction of a suitable ester precursor with a strong base followed by acidification.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced mechanical strength or thermal stability.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Azepan-1-yl)dodecan-1-one: This compound also contains an azepane ring but lacks the triazole and carboxylic acid groups, making it less versatile in terms of chemical reactivity and applications.
2-(Azepan-1-yl)acetonitrile: This compound features an azepane ring and a nitrile group, which can be used in different synthetic applications compared to the carboxylic acid group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C11H16N4O3 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(14-5-3-1-2-4-6-14)8-15-7-9(11(17)18)12-13-15/h7H,1-6,8H2,(H,17,18) |
InChI Key |
WWNICFUHNLQGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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